molecular formula C3H6Cl6Si2 B095183 1,3-Bis(trichlorosilyl)propane CAS No. 18171-50-1

1,3-Bis(trichlorosilyl)propane

Cat. No. B095183
CAS RN: 18171-50-1
M. Wt: 311 g/mol
InChI Key: MLDKTCCADNRZEK-UHFFFAOYSA-N
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Description

1,3-Bis(trichlorosilyl)propane is a silicon-containing compound that serves as a precursor for various chemical reactions and syntheses. It is characterized by the presence of trichlorosilyl groups attached to a propane backbone. This compound is not directly discussed in the provided papers, but its derivatives and related compounds are extensively studied for their potential applications in different fields of chemistry.

Synthesis Analysis

The synthesis of compounds related to 1,3-bis(trichlorosilyl)propane involves multiple steps and reagents. For instance, 1,3-Bis(dimethylchlorosilyl)-propane is prepared by treating 1,3-bis-(trimethylsilyl) propane with sulfuric acid followed by ammonium chloride . Another related compound, 1,3-bis[4,4'-(trimellitimido) phenoxy] propane, is synthesized through a three-step reaction starting from 4-nitrophenol and 1,3-dibromo propane . These methods highlight the versatility of the propane backbone in forming various functionalized derivatives.

Molecular Structure Analysis

The molecular structure of derivatives of 1,3-bis(trichlorosilyl)propane can be quite complex. For example, the crystal and molecular structure of a rhenium complex with a related ligand, 1,3-bis(diphenylphosphino)propane, shows an octahedral coordination around the rhenium center . Similarly, the structure of 1,3-bis(8-chlorotheophyllin-7-yl)propane exhibits intermolecular stacking and Cl⋯O interactions, which are significant for understanding the compound's behavior in solid-state .

Chemical Reactions Analysis

Chemical reactions involving 1,3-bis(trichlorosilyl)propane derivatives are diverse. For instance, the reaction of 1,3-bis(methyldichlorosilyl)propane with alcohols produces (methylalkoxychlorosilyl)propanes, which upon hydrolysis yield various heterocyclic silicon-nitrogen compounds . Another derivative reacts with ammonia to form six-membered heterocyclic silicon-nitrogen compounds . These reactions demonstrate the reactivity of the trichlorosilyl group and its utility in synthesizing heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-bis(trichlorosilyl)propane derivatives are influenced by their molecular structure. For example, the poly(amide-imide)s synthesized from 1,3-bis[4,4'-(trimellitimido) phenoxy] propane exhibit high yields, inherent viscosities, and are characterized by various analytical techniques such as TGA, DSC, and FT-IR spectroscopy . The crystal structure of dichloro 1,3 bis(3,5 dimethylpyrazolyl) propane palladium provides insights into its density and space group, which are important for understanding its crystalline properties .

Scientific Research Applications

  • Synthesis of Silicon-Nitrogen Compounds : "1,3-Bis(trichlorosilyl)propane" reacts with ammonia or methylamine to produce six-membered heterocyclic silicon-nitrogen compounds. The yields of these products are influenced by the structures of the reactants, indicating the compound's utility in synthesizing specialized silicon-based chemicals (Hong, 1981).

  • Multidentate Ligand for Metal-Based Spin Clusters : The use of Bis-tris propane derivatives, closely related to "1,3-Bis(trichlorosilyl)propane", in nickel and cobalt chemistry is significant. These derivatives have been used in synthesizing structures with unique magnetic properties (Ferguson et al., 2011).

  • Development of Silicon-Containing Heterocyclic Rings : The reaction of derivatives of "1,3-Bis(trichlorosilyl)propane" with alcohols leads to the formation of various silicon-containing cyclic compounds. These reactions demonstrate the compound's role in the generation of new chemical structures (Andrianov et al., 1967).

  • Cyclopolymerization Studies : In polymer chemistry, "1,3-Bis(trichlorosilyl)propane" derivatives are used to study cationic polymerization processes. These studies contribute to understanding the mechanisms involved in the formation of specific polymer structures (Nishimura et al., 1983).

  • Ligand in High-Nuclearity Complexes : Bis-tris propane, a related compound, is utilized as a ligand in the assembly of polymetallic complexes. These complexes are notable for their diverse molecular architectures and magnetic properties (Murrie, 2018).

Safety And Hazards

1,3-Bis(trichlorosilyl)propane is a hazardous substance. It causes severe skin burns and eye damage . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

trichloro(3-trichlorosilylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl6Si2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDKTCCADNRZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)C[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459957
Record name 1,3-BIS(TRICHLOROSILYL)PROPANE
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Molecular Weight

311.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(trichlorosilyl)propane

CAS RN

18171-50-1
Record name 1,3-BIS(TRICHLOROSILYL)PROPANE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(trichlorosilyl)propane
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Synthesis routes and methods I

Procedure details

In the same apparatus and procedure as Example 1 above, 0.037 g (0.14 mmol) of triphenylphosphine, 1.4 mg (0.014 mmol) of CuCl, 1.07 g (14.0 mmol) of allyl chloride, and 9.48 g (70.0 mmol) of trichlorosilane were reacted at 150° C. for 10 hrs. The resulting mixture was distilled to give 0.5 g of allytrichlorosilane (bp; 117-8° C., yield; 20%), 0.51 g of propyltrichlorosilane (bp; 123-5° C., yield; 20%), and 0.73 g of 1,3-bis(trichlorosilyl)propane (bp; 88-90° C./12.5 mmHg, yield; 17%).
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
9.48 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In the same apparatus and procedure as Example 1 above, 0.30 g (1.5 mmol) of tri-n-butylphosphine, 1.18 g (7.5 mmol) of 1-bromo-3-chloropropane, and 10.2 g (75.0 mmol) of trichlorosilane were reacted at 150° C. for 18 hrs. The resulting mixture was distilled to give 1.1 g of 1,3-bis(trichlorosily)propane (bp; 104° C./12.5 mmHg, yield; 48%), 0.3 g of 3-bromopropyl)trichlorosilane (yield; 21%), and 0.2 g of 3-(chloropropyl)trichlorosilane (bp; 88-90° C./12.5 mmHg, yield; 11%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In the same apparatus and procedure as Example 1 above, 0.048 g (0.47 mmol) of triethylamine, 0.6 g (4.7 mmol) of 1,3-dichloropropane, and 3.18 g (23.5 mmol) of trichlorosilane were reacted at 200° C. for 15 hrs. The resulting mixture was distilled to give 0.13 g of 1,3-bis(trichlorosilyl)propane (yield; 9%).
Quantity
0.048 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

In the same apparatus and procedure as Example 1 above, 0.30 g (1.5 mmol) of tri-n-butylphosphine, 0.85 g (7.5 mmol) of 1,3-dichloropropane, and 10.2 g (75.0 mmol) of trichlorosilane were reacted at 150° C. for 12 hrs. The resulting mixture was distilled to give 1.6 g of 1,3-bis(trichlorosilyl)propane (bp; 104° C./12.5 mmHg, yield; 70%) and 0.3 g of 3-(chloropropyl)trichlorosilane (bp; 88-90° C./12.5 mmHg, yield; 20%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

In the same apparatus and procedure as Example 1 above, 0.44 g (1.50 mmol) of tetrabutylphosphonium chloride, 1.18 g (7.50 mmol) of 1-bromo-3-chloropropane, and 10.16 g (75.0 mmol) of trichlorosilane were reacted at 150° C. for 4 hrs. The resulting mixture was distilled to give 1.21 g of 1,3-bis(trichlorosily)propane (yield; 52%), 0.17 g of 3-(bromopropyl)trichlorosilane (yield; 9%), and 0.16 g of 3-(chloropropyl)trichlorosilane (yield; 10%).
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
10.16 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
H Araki, K Naka - Polymer journal, 2012 - nature.com
Dumbbell-shaped isobutyl-substituted C2-linked polyhedral oligomeric silsesquioxane (POSS)((1, 2-bis (heptaisobutyl-T8-silsesquioxy) ethane) IBDE), C3-linked POSS ((1, 3-bis (…
Number of citations: 38 www.nature.com
H Araki, K Naka - Macromolecules, 2011 - ACS Publications
Dumbbell-shaped trifluoropropyl-substituted C2-linked POSS (POSS-DE), C3-linked POSS (POSS-DP), and C6-linked POSS (POSS-DH) were prepared by corner-capping of hepta(3,3,…
Number of citations: 53 pubs.acs.org
RH Krieble, CA Burkhard - Journal of the American Chemical …, 1947 - ACS Publications
Isobutyl-, 1-pentyl and cyclohexyltrichloro-silane and 1-, and 2-pentylmethyldichlorosilane have been prepared by the peroxide-catalyzed ad-dition of trichlorosilane or …
Number of citations: 100 pubs.acs.org
J Ohshita, T Yoshitomi, M Ishikawa - Organometallics, 1994 - ACS Publications
The highly branched permethylpolysilanes, 2-(trimethylsilyl) nonamethyltetrasilane, 2, 2-bis (trimethylsilyl) octamethyltetrasilane (lb), 2, 3-bis (trimethylsilyl) octamethyltetrasilane, and 2, …
Number of citations: 24 pubs.acs.org
NW Mitzel, H Schmidbaur, DWH Rankin… - Inorganic …, 1997 - ACS Publications
An optimized synthetic procedure for α,ω-bis(bromosilyl)alkanes, BrH 2 Si(CH 2 ) n SiH 2 Br (with n = 2 and 3), is proposed. 1,2-Bis(bromosilyl)ethane reacts with ammonia to give 1,4-…
Number of citations: 31 pubs.acs.org
D Seyferth, EG ROCHOW - The Journal of Organic Chemistry, 1955 - ACS Publications
A study of the effect of Group IV organometallic substituents in the side-chains of polysiloxanes on the properties of the polymers necessitated preparation of a variety of bifunctional …
Number of citations: 57 pubs.acs.org
SH Kang, JS Han, BR Yoo, ME Lee, IN Jung - Organometallics, 2003 - ACS Publications
The dehydrochlorinative Si−C coupling reactions of various primary and secondary alkyl chlorides with hydridochlorosilanes in the presence of tetrabutylphosphonium chloride as …
Number of citations: 28 pubs.acs.org
K Naka, Y Irie - Polymer International, 2017 - Wiley Online Library
This mini‐review focuses on recent efforts to prepare single component element‐block materials based on siloxane‐based cage frameworks, a promising approach to control the …
Number of citations: 50 onlinelibrary.wiley.com
VG Lakhtin, DA Efimenko, AM Filippov… - Russian Journal of …, 2022 - Springer
The hydrosilylation reactions of allylsilanes R 3 SiAll (R = Cl 3 , Me 3 ) with methylchlorohydridesilanes Me n Cl 3–n SIH (n = 0–2) and symmetrical tetramethyldisiloxane in the …
Number of citations: 1 link.springer.com
YS Cho, SH Kang, JS Han, BR Yoo… - Journal of the American …, 2001 - ACS Publications
Si-C bond forming reactions such as the direct synthesis, 1 hydrosilylation, 2 and general organometallic reactions3 are important methods for the preparation of various organosilicon …
Number of citations: 28 pubs.acs.org

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